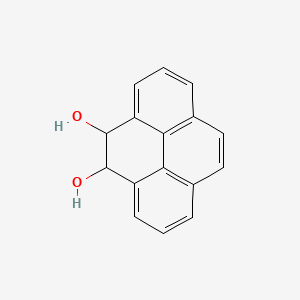

4,5-Dihydro-4,5-pyrenediol

CAS No.: 28622-70-0

Cat. No.: VC18973542

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28622-70-0 |

|---|---|

| Molecular Formula | C16H12O2 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 4,5-dihydropyrene-4,5-diol |

| Standard InChI | InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H |

| Standard InChI Key | NIUGQCSXPHANNG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |

Introduction

Nomenclature and Structural Characteristics

Chemical Identity

4,5-Dihydro-4,5-pyrenediol is classified under the IUPAC nomenclature system as (4R,5S)-4,5-dihydropyrene-4,5-diol, reflecting its stereospecific hydroxylation pattern. Its molecular formula is C₁₆H₁₂O₂, with a molecular weight of 236.26 g/mol. The compound exists as a cis-diol due to the syn-addition of hydroxyl groups during enzymatic oxidation, a configuration confirmed by X-ray crystallography and NMR spectroscopy.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₂ | |

| Molecular Weight | 236.26 g/mol | |

| IUPAC Name | (4R,5S)-4,5-dihydropyrene-4,5-diol | |

| CAS Registry Number | 6628-98-4 | |

| SMILES | C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |

Synthesis and Biodegradation Pathways

Microbial Oxidation of Pyrene

The formation of 4,5-dihydro-4,5-pyrenediol occurs via the enzymatic activity of dioxygenases produced by pyrene-degrading bacteria, such as Mycobacterium spp.. These enzymes catalyze the incorporation of molecular oxygen into pyrene, resulting in the formation of a cis-dihydrodiol intermediate. This reaction proceeds through an epoxide intermediate, which undergoes hydrolysis to yield the diol .

Subsequent Metabolic Fate

The diol is further metabolized through oxidative cleavage of the aromatic ring, leading to the production of 4,5-dihydroxyphthalic acid, a water-soluble compound that enters the tricarboxylic acid (TCA) cycle for complete mineralization. This pathway reduces the toxicity and environmental persistence of pyrene, making it a critical step in bioremediation strategies .

Spectroscopic Analysis and Stereochemical Features

Nuclear Magnetic Resonance (NMR)

Proton NMR spectra of 4,5-dihydro-4,5-pyrenediol reveal distinct chemical shifts for the hydroxyl-bearing carbons. The H4 and H5 protons resonate as an A₂ spin system at δ 4.85 ppm (doublet of doublets, J = 10.2 Hz), while the aromatic protons exhibit upfield shifts due to reduced ring current effects in the dihydroxylated region. The cis configuration is confirmed by the coupling constant (J = 10.2 Hz) between H4 and H5, consistent with a dihedral angle of approximately 60°.

Table 2: Key NMR Signals

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H4 | 4.85 | dd | 10.2 |

| H5 | 4.85 | dd | 10.2 |

| H1,8 | 7.12 | s | - |

| H2,7 | 7.98 | d | 8.5 |

Mass Spectrometry

Electron ionization (EI) mass spectra of the diol show a molecular ion peak at m/z 236.26, corresponding to its molecular weight. Fragmentation patterns include the loss of two hydroxyl groups (-34 Da) and subsequent ring-opening reactions, producing ions at m/z 202 and m/z 174 .

Environmental Impact and Bioremediation Applications

Role in PAH Degradation

4,5-Dihydro-4,5-pyrenediol serves as a biomarker for pyrene degradation in contaminated environments. Its detection in soil or water samples indicates active microbial metabolism of pyrene, a process that reduces the compound’s half-life from decades to months under optimal conditions . Field studies have demonstrated that microbial communities enriched with Mycobacterium spp. can achieve >90% pyrene degradation within six weeks via this pathway.

Toxicity Profile

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume